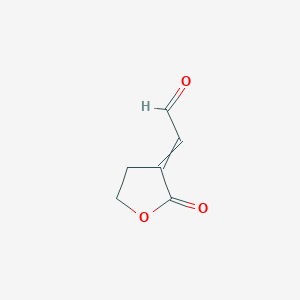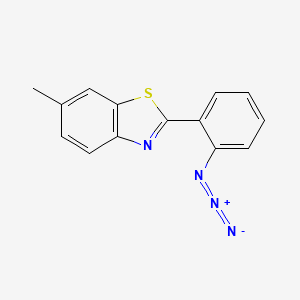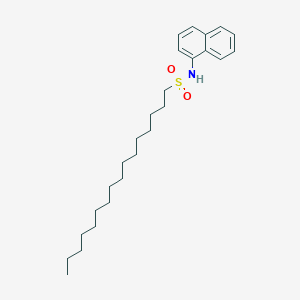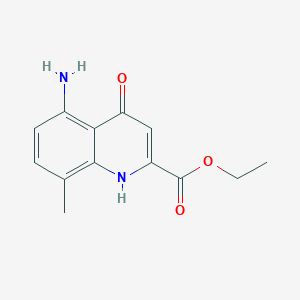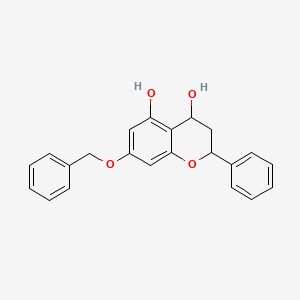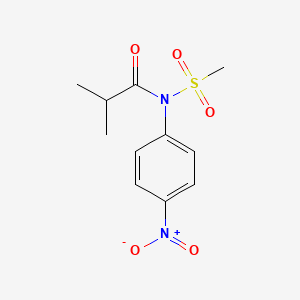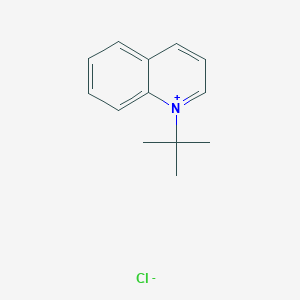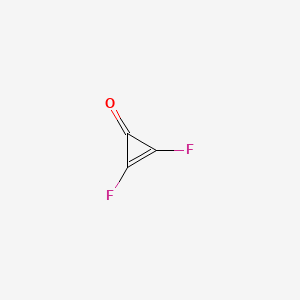
2,3-Difluorocycloprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluorocycloprop-2-en-1-one is an organic compound characterized by a cyclopropene ring with two fluorine atoms attached at the 2 and 3 positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluorocycloprop-2-en-1-one typically involves the fluorination of cyclopropene derivatives. One common method includes the reaction of cyclopropene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with handling fluorinated compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Difluorocycloprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can yield difluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace one or both fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while reduction can produce difluorinated alcohols.
Wissenschaftliche Forschungsanwendungen
2,3-Difluorocycloprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can be a precursor for drug development.
Industry: Its reactivity and stability make it suitable for use in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism by which 2,3-Difluorocycloprop-2-en-1-one exerts its effects involves its ability to participate in various chemical reactions due to the presence of the highly electronegative fluorine atoms. These atoms can influence the electronic distribution within the molecule, making it more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluorocyclopropane: Similar in structure but lacks the double bond present in 2,3-Difluorocycloprop-2-en-1-one.
2,2-Difluorocyclopropane: Another difluorinated cyclopropane derivative with different fluorine atom positions.
3,3-Difluorocyclopropene: A compound with fluorine atoms at the 3 position, differing in reactivity and stability.
Uniqueness
This compound is unique due to the presence of both a cyclopropene ring and two fluorine atoms, which confer distinct electronic and steric properties. These features make it particularly valuable in synthetic chemistry and various applications where specific reactivity patterns are desired.
Eigenschaften
CAS-Nummer |
61486-72-4 |
|---|---|
Molekularformel |
C3F2O |
Molekulargewicht |
90.03 g/mol |
IUPAC-Name |
2,3-difluorocycloprop-2-en-1-one |
InChI |
InChI=1S/C3F2O/c4-1-2(5)3(1)6 |
InChI-Schlüssel |
RXKJNYIJXREFHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C1=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


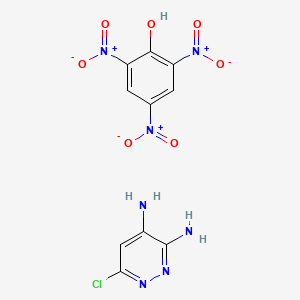
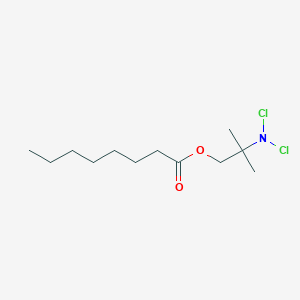
![N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide](/img/structure/B14585431.png)
